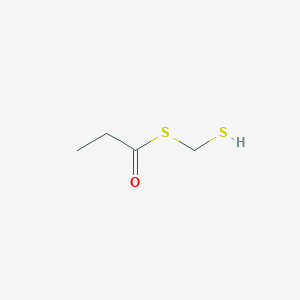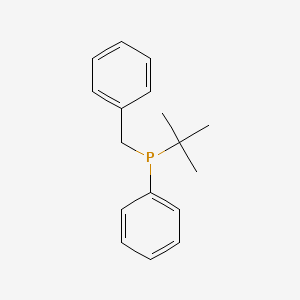
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- is an organophosphorus compound with the molecular formula C14H23P. This compound is characterized by the presence of a phosphine group bonded to a phenyl group, a tert-butyl group, and a benzyl group. It is a colorless liquid that is sensitive to air and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with tert-butylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine compound. The reaction can be represented as follows:
PhMgBr+(t-Bu)P→Ph(t-Bu)P
Another method involves the reaction of phenylphosphine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphine compound.
Industrial Production Methods
Industrial production of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions. The reactions are carried out in polar solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphines depending on the nucleophile used
Scientific Research Applications
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and catalytic systems, where the phosphine ligand modulates the reactivity and selectivity of the metal.
Comparison with Similar Compounds
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1,1-dimethylethyl)phenyl-: This compound has two tert-butyl groups instead of one, making it more sterically hindered and less reactive.
Dimethylphenylphosphine: This compound has two methyl groups instead of a tert-butyl and a benzyl group, making it less bulky and more reactive.
Triphenylphosphine: This compound has three phenyl groups, making it more electron-rich and a stronger ligand.
The uniqueness of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- lies in its balanced steric and electronic properties, making it a versatile ligand in various chemical reactions.
Properties
CAS No. |
881407-43-8 |
|---|---|
Molecular Formula |
C17H21P |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
benzyl-tert-butyl-phenylphosphane |
InChI |
InChI=1S/C17H21P/c1-17(2,3)18(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,14H2,1-3H3 |
InChI Key |
DDJUJUDVXGSWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)

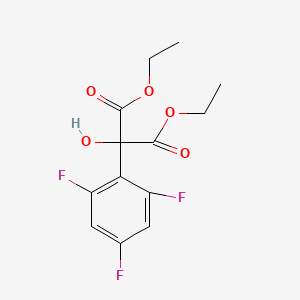
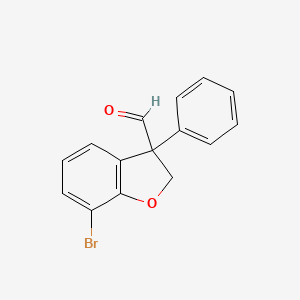
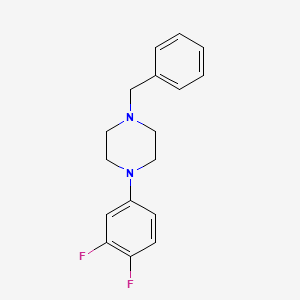



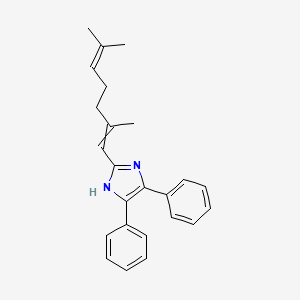
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
amino}methyl)phenol](/img/structure/B12602940.png)
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
